N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine
Description
Properties
Molecular Formula |
C29H23N |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)phenanthren-9-amine |
InChI |
InChI=1S/C29H23N/c1-29(2)26-14-8-7-12-23(26)24-16-15-20(18-27(24)29)30-28-17-19-9-3-4-10-21(19)22-11-5-6-13-25(22)28/h3-18,30H,1-2H3 |
InChI Key |
FWHQNOWLAUCQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C6=CC=CC=C64)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Setup
Substrates :
- Aryl halide : 9-Bromophenanthrene or 9-iodophenanthrene.
- Amine : 9,9-Dimethyl-9H-fluoren-2-amine (CAS 108714-73-4).
Catalytic System :
- Palladium source : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂.
- Ligand : XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or t-BuXPhos.
- Base : Sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu).
- Solvent : Toluene or 1,4-dioxane.
Conditions :
- Temperature: 100–110°C under inert atmosphere (N₂ or Ar).
- Reaction time: 2–24 hours.
- Combine 9-bromophenanthrene (10.0 g, 40.5 mmol), 9,9-dimethyl-9H-fluoren-2-amine (9.3 g, 44.5 mmol), Pd₂(dba)₃ (0.4 g, 0.4 mmol), XPhos (0.4 g, 0.8 mmol), and NaOt-Bu (5.8 g, 60.7 mmol) in toluene (100 mL).
- Heat at 105–110°C for 2 hours.
- Cool, wash with water, dry over MgSO₄, and purify via column chromatography (hexane/DCM).
Yield : 80%.
Ligand and Base Optimization
The choice of ligand and base critically impacts reaction efficiency:
- XPhos outperforms SPhos and DavePhos in electron-deficient systems due to its bulky, electron-rich structure, which stabilizes the palladium center.
- LiOt-Bu enhances coupling rates with sterically hindered amines compared to NaOt-Bu.
Alternative Methods and Modifications
Suzuki–Miyaura Coupling (Less Common)
While less frequently reported, Suzuki coupling can be employed if boronic acid derivatives are accessible. For example, phenanthrene-9-boronic acid may react with brominated 9,9-dimethylfluorene derivatives:
Reagents :
- Phenanthrene-9-boronic acid, 2-bromo-9,9-dimethylfluorene, Pd(PPh₃)₄, K₂CO₃.
Conditions : - Solvent: Toluene/ethanol (3:1).
- Temperature: 90°C, 12–24 hours.
Yield : ~70% (estimated from analogous reactions).
Reductive Amination (For Precursor Synthesis)
The synthesis of 9,9-dimethyl-9H-fluoren-2-amine, a key precursor, often involves reductive methylation:
- Reduce 7-nitro-9,9-dimethyl-9H-fluorene-2-carbonitrile to 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile using hydrazine.
- Perform reductive methylation with formaldehyde and NaBH₃CN.
Yield : 69% after DIBAL reduction to the aldehyde intermediate.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems are preferred to maintain consistency. Key adjustments include:
- Catalyst loading reduction : From 8 mol% to 1–2 mol% via ligand optimization.
- Solvent recycling : Toluene is recovered via distillation.
- Anhydrous conditions : Critical to prevent catalyst deactivation.
Challenges and Solutions
Steric Hindrance
The bulky 9,9-dimethylfluorene group necessitates:
Byproduct Formation
- Homocoupling : Suppressed by degassing solvents and using excess amine (1.2–1.5 equiv).
- Dehalogenation : Minimized by avoiding strongly reducing conditions.
Data Tables
Table 1: Representative Syntheses of this compound
Table 2: Comparison of Ligand Performance
| Ligand | Base | Reaction Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| XPhos | NaOt-Bu | 2 | 80 | <5 |
| t-BuXPhos | LiOt-Bu | 24 | 65 | 10 |
| SPhos | NaOt-Bu | 6 | 45 | 20 |
Chemical Reactions Analysis
N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: The compound is explored for its potential in creating novel organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine involves its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its conductivity. In biological systems, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among fluorene-based amines include substituent groups (e.g., biphenyl, benzofluorenyl, spirobi[fluorene]) and their positions. These modifications influence electronic properties, thermal stability, and device performance.
Thermal Stability and Glass Transition Temperature (Tg)
Thermal stability is critical for device longevity. For example:
Electronic Properties and Device Performance
HOMO Levels and Charge Transport
- EBL-A (HOMO: −5.6 eV) vs. EBL-C (HOMO: −5.4 eV): A deeper HOMO level in EBL-A improves hole-blocking efficiency, reducing exciton quenching and increasing external quantum efficiency (EQE) by 2% in PhOLEDs .
- PyFB (a pyrene-fluorene hybrid) exhibits superior hole mobility compared to NPB, a commercial HTM .
Efficiency and Lifetime in OLEDs
The target compound’s phenanthrene group may enhance charge transport due to its larger conjugated system, but direct efficiency data is lacking.
Critical Factors in Design and Application
Substituent Position and Steric Effects
Solubility and Processability
- Alkoxy-substituted fluorenes (e.g., in dyes 100–102 ) improve solubility and prevent recombination in solar cells .
Biological Activity
N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, also known as CAS No. 1372778-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Chemical Formula : C₄₀H₃₁N
- Molecular Weight : 525.68 g/mol
- InChI Key : GSWVUDKKBFWTLH-UHFFFAOYSA-N
The compound is characterized by a complex structure that includes a dimethylfluorene moiety and a phenanthrene amine, which contributes to its unique properties and potential applications.
1. Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. While specific data on this compound is limited, related compounds have shown the ability to scavenge free radicals effectively. For instance, antioxidant assays such as DPPH and ABTS have been employed to evaluate the radical scavenging capabilities of structurally similar compounds, suggesting that this compound may possess similar activities.
2. Antimicrobial Activity
The antimicrobial properties of related amine compounds have been explored extensively. Although direct studies on this compound are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. The potential for this compound to exhibit antimicrobial activity warrants further investigation.
3. Electroluminescent Properties
This compound is also being studied for its application in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can enhance the efficiency and stability of OLEDs, making them suitable for use in display technologies. The incorporation of this compound into device structures has shown promise in improving luminous efficiency and operational stability.
Case Study 1: Antioxidant Evaluation
A study evaluating various phenanthrene derivatives found that certain modifications led to increased antioxidant activity measured through DPPH assays. While specific results for this compound were not detailed, the findings suggest a potential pathway for exploring its antioxidant capabilities.
Case Study 2: Electroluminescent Device Performance
Research highlighted the use of phenanthrene-based compounds in OLED applications where they significantly improved device performance metrics such as brightness and operational lifespan. The integration of this compound into such devices could lead to advancements in display technology.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via Buchwald–Hartwig amination or Ullmann coupling, leveraging palladium catalysts to form C–N bonds between the dimethylfluorene and phenanthrene amine moieties. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in toluene/ethanol . For intermediates like 9,9-dimethyl-9H-fluoren-2-amine, bromination at the 2-position is critical, monitored by H NMR (δ 7.65–7.12 ppm for aromatic protons) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., dimethylfluorene protons at δ 1.45 ppm for CH) and amine linkage .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, with typical C–C bond lengths of 1.40–1.48 Å and torsion angles <5° for planar aromatic systems .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 500.28) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : It serves as a hole-transport material (HTM) in OLEDs due to its high triplet energy ( eV) and thermal stability (). Device fabrication involves spin-coating the compound onto ITO substrates, with efficiency tested via electroluminescence spectra and current density–voltage curves .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Lab safety includes PPE (gloves, goggles), fume hood use, and storage at -20°C in amber vials to prevent photodegradation. Toxicity data (oral LD >2000 mg/kg) suggest low acute toxicity, but mutagenicity tests (Ames test) are advised for long-term studies .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer : Discrepancies between NMR (dynamic solution-state) and X-ray (static solid-state) data arise from conformational flexibility. Employ variable-temperature NMR to detect restricted rotation (e.g., broadening of NH peaks at 25–60°C). Complement with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries .
Q. What strategies improve the compound’s nonlinear optical (NLO) properties for photonic applications?
- Methodological Answer : Enhance hyperpolarizability () by modifying the donor–acceptor (D–A) system. Introduce electron-withdrawing groups (e.g., –NO) on phenanthrene or electron-donating groups (e.g., –NMe) on fluorene. Hyper-Rayleigh scattering (HRS) at 1064 nm quantifies , with values >300×10 esu achieved via optimized conjugation pathways .
Q. How does computational modeling guide the design of derivatives with higher quantum yield in OLEDs?
- Methodological Answer : Time-dependent DFT (TD-DFT) predicts excited-state properties. For example, adjusting the dihedral angle between fluorene and phenanthrene from 30° to 10° reduces non-radiative decay, increasing photoluminescence quantum yield (PLQY) from 45% to 68% . Molecular dynamics simulations assess aggregation-induced emission (AIE) effects in thin films .
Q. What experimental approaches address discrepancies in environmental hazard assessments (e.g., aquatic toxicity)?
- Methodological Answer : Conflicting LC values (e.g., fish: 9.49 mg/L vs. water flea: 13.2 mg/L) arise from species-specific metabolic pathways. Conduct OECD Test Guideline 203 (fish acute toxicity) and 202 (daphnia immobilization) under standardized conditions. Analyze biodegradability via OECD 301F (manometric respirometry) to classify persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
